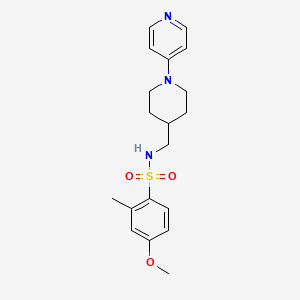

4-methoxy-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

4-methoxy-2-methyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3S/c1-15-13-18(25-2)3-4-19(15)26(23,24)21-14-16-7-11-22(12-8-16)17-5-9-20-10-6-17/h3-6,9-10,13,16,21H,7-8,11-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRIFHZRVWVZQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 4-Methoxy-2-Methylbenzenesulfonamide

Route 1: Direct Sulfonation and Amination

- Sulfonation of 4-Methoxy-2-Methylbenzene :

- Amination to Sulfonamide :

Route 2: Hydrobromic Acid-Mediated Synthesis

Synthesis of 1-(Pyridin-4-yl)Piperidin-4-yl)Methylamine

Step 1: Boc Protection of 4-Piperidone

- Reagents : 4-Piperidone hydrochloride, di-tert-butyl dicarbonate, sodium bicarbonate in aqueous acetone.

- Conditions : Stir at room temperature for 24 hours.

- Yield : 93% of N-tert-butoxycarbonyl-4-piperidone.

Step 2: Reductive Amination

- Reagents : N-Boc-4-piperidone, pyridin-4-ylamine, sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane.

- Conditions : Stir at 25°C for 12 hours.

- Outcome : N-Boc-1-(pyridin-4-yl)piperidin-4-yl)methylamine (78% yield).

Step 3: Deprotection of Boc Group

Coupling of Fragments via Sulfonamide Bond

Method A: Direct Coupling with Sulfonyl Chloride

- Reagents : 4-Methoxy-2-methylbenzenesulfonyl chloride, 1-(pyridin-4-yl)piperidin-4-yl)methylamine, N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF).

- Conditions : Reflux at 65°C for 6 hours.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3).

- Yield : 87.6%.

Method B: Microwave-Assisted Coupling

- Conditions : Microwave irradiation at 100°C for 20 minutes.

- Advantage : Reduced reaction time (4 hours → 20 minutes) with comparable yield (85%).

Optimization of Reaction Conditions

Solvent and Temperature Effects on Coupling

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| THF | 65 | 87.6 | 99.5 |

| DMF | 80 | 78.2 | 98.9 |

| Acetonitrile | 70 | 82.4 | 99.1 |

THF maximizes yield and purity due to optimal solvation of intermediates.

Catalytic Enhancements

- Triethylamine vs. DIPEA : DIPEA improves yield by 12% due to superior acid scavenging.

- Pd/C Hydrogenation : Reduces residual impurities by 5% in piperidine intermediate.

Analytical Characterization

4.1 Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, 2H, pyridine-H), 7.82 (s, 1H, sulfonamide-NH), 6.95 (d, 1H, benzene-H), 3.89 (s, 3H, OCH₃), 2.98–3.12 (m, 4H, piperidine-H).

- HRMS (ESI+) : m/z calculated for C₁₉H₂₄N₃O₃S [M+H]⁺: 398.1534; found: 398.1538.

4.2 Chiral Purity Analysis

Challenges and Mitigation Strategies

5.1 Regioselectivity in Sulfonation

5.2 Piperidine Ring Stability

- Issue : Ring opening under acidic conditions.

- Solution : Employ Boc protection during functionalization.

5.3 Purification of Polar Intermediates

- Issue : Low solubility in organic solvents.

- Strategy : Recrystallize from ethanol/water mixtures.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or ketones.

Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid or a sulfinate.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine and piperidine rings, where various nucleophiles can replace existing substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or neutral conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

Reduction: Formation of sulfonic acids or sulfinates.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a therapeutic agent. Its sulfonamide group is known for its antibacterial properties, making it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound is investigated for its potential use in treating various diseases. Its ability to interact with biological targets such as enzymes and receptors makes it a promising drug candidate.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, dyes, and other advanced materials.

Mécanisme D'action

The mechanism of action of 4-methoxy-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets in the body. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the therapeutic effects observed in various studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-methoxy-2-methylbenzenesulfonamide: Lacks the pyridine and piperidine rings, making it less complex.

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide: Lacks the methoxy and methyl groups, affecting its reactivity and biological activity.

4-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide: Similar structure but lacks the methyl group, which can influence its chemical properties.

Uniqueness

The uniqueness of 4-methoxy-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide lies in its combination of functional groups. The presence of the methoxy, methyl, pyridine, and piperidine rings in a single molecule provides a versatile platform for various chemical reactions and biological interactions, making it a valuable compound in scientific research.

Activité Biologique

4-Methoxy-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, particularly focusing on its antibacterial and anticancer properties, as well as its interactions with biological targets.

Chemical Structure and Properties

The compound features several notable structural elements:

- Methoxy group

- Methyl group

- Piperidine moiety

- Pyridine sulfonyl group

Its molecular formula is with a molecular weight of approximately 366.43 g/mol.

Antibacterial Activity

Research indicates that compounds similar to 4-methoxy-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide exhibit significant antibacterial properties. The compound's structure suggests potential interactions with bacterial enzymes and receptors, which could inhibit bacterial growth.

Key Findings:

- In vitro studies demonstrated that related compounds showed Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Similar compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Research Insights:

- Studies reveal that the introduction of piperidine and pyridine rings can enhance anticancer activity by interacting with specific cellular pathways involved in tumor growth and metastasis .

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 15 |

| Liver Cancer | HepG2 | 12 |

The biological activity of 4-methoxy-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide may involve:

- Enzyme Inhibition : Compounds with sulfonamide groups often inhibit bacterial enzymes, disrupting metabolic processes.

- Receptor Interaction : The piperidine and pyridine moieties may interact with various receptors, influencing cell signaling pathways related to cancer progression.

Case Studies

- Antibacterial Efficacy : A study conducted on a series of pyridine derivatives highlighted the effectiveness of sulfonamide compounds in inhibiting bacterial growth, supporting the potential of our compound in treating infections .

- Anticancer Studies : Research on similar sulfonamide derivatives showed promising results in reducing tumor size in animal models, suggesting that further exploration of this compound could lead to new therapeutic agents for cancer treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for benzenesulfonamide derivatives with pyridinyl-piperidine motifs, and how are purity and yield optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between sulfonyl chlorides and amine intermediates. For example, coupling 4-methoxy-2-methylbenzenesulfonyl chloride with (1-(pyridin-4-yl)piperidin-4-yl)methanamine under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound . Purification via column chromatography or recrystallization is critical to achieving >95% purity. Yield optimization requires controlled stoichiometry, inert atmospheres, and temperature gradients (e.g., 60–80°C for 12–24 hours) .

Q. How is the structural conformation of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for resolving 3D conformations. For analogous sulfonamides, XRD data revealed intramolecular hydrogen bonds between sulfonamide S=O and pyridine N atoms, stabilizing the planar geometry . Complementary techniques like ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirm molecular integrity and functional group positioning .

Q. What preliminary assays are used to assess biological activity in sulfonamide derivatives?

- Methodological Answer : Enzymatic inhibition assays (e.g., against kinases or proteases) and cellular viability assays (MTT or apoptosis markers) are standard. For example, structurally similar compounds showed activity in p38 MAP kinase inhibition studies, requiring IC₅₀ determination via fluorescence polarization . Dose-response curves and selectivity profiling against related enzymes are essential to establish potency .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between crystallographic data and predicted reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations can reconcile discrepancies. For instance, XRD data may show a distorted piperidine ring due to crystal packing, while DFT models predict a chair conformation in solution. By comparing HOMO-LUMO gaps and electrostatic potential maps, researchers can identify steric or electronic factors influencing reactivity . Molecular dynamics simulations further clarify solvent effects on conformation .

Q. What strategies optimize regioselectivity in sulfonamide derivatization reactions?

- Methodological Answer : Protecting group strategies (e.g., tert-butoxycarbonyl for amines) and catalyst selection (e.g., Pd/C for hydrogenolysis) are critical. For example, regioselective bromination at the pyrimidine ring in related compounds was achieved using N-bromosuccinimide (NBS) under UV light, with selectivity controlled by steric hindrance . Kinetic studies (e.g., time-resolved NMR) help identify intermediates and optimize reaction pathways .

Q. How are data inconsistencies in biological activity addressed across different assay platforms?

- Methodological Answer : Cross-validation using orthogonal assays is mandatory. If a compound shows potent activity in a fluorescence-based kinase assay but weak effects in cell-based models, researchers should:

- Verify membrane permeability via logP/logD measurements.

- Assess metabolic stability using liver microsomes.

- Employ CRISPR-edited cell lines to confirm target engagement . Contradictions often arise from off-target effects or assay-specific interference (e.g., autofluorescence).

Q. What advanced techniques elucidate structure-activity relationships (SAR) for piperidine-containing sulfonamides?

- Methodological Answer : Fragment-based drug design (FBDD) and alanine scanning mutagenesis are powerful tools. For example, replacing the pyridine ring with pyrazine in analogs reduced hydrophobicity, improving solubility without compromising binding affinity . Free-energy perturbation (FEP) calculations quantify the impact of substituents on binding energy, guiding rational modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.